molecular formula C9H11BrClNO2S B1519794 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride CAS No. 1172986-17-2

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride

Cat. No. B1519794
M. Wt: 312.61 g/mol
InChI Key: WJWWQTOZSPMWQL-UHFFFAOYSA-N
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Description

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride is a chemical compound with the CAS Number: 1172986-17-2 . It has a molecular weight of 312.61 and its IUPAC name is 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride . It is used in various scientific research and possesses unique properties that make it valuable in studying oxidation processes and developing new drugs.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7 (5-6)8 (11)3-4-14 (9,12)13;/h1-2,5,8H,3-4,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Electrocatalytic and Photocatalytic Applications

  • Electrocatalytic Synthesis : A study focused on the electrochemical oxidation of halogenated anilines, which shares a halogen element (bromine) with the compound , suggests that such compounds can participate in electrocatalytic processes leading to the formation of brominated diphenylamines and anilines. This indicates potential applications in synthesizing halogenated organic compounds through electrocatalytic methods (Kádár, Nagy, Karancsi, & Farsang, 2001).

  • Photocatalytic Degradation : Research on titanium dioxide-mediated photocatalytic degradation of organic pollutants showcases the use of halogenated compounds in enhancing the photocatalytic activity of TiO2. This suggests that halogenated amino compounds might find applications in environmental remediation and the development of more efficient photocatalysts (Luo, Takata, Lee, Zhao, Domen, & Yan, 2004).

Corrosion Inhibition

Chemical Synthesis and Reactivity

  • Synthesis of Chromone Derivatives : Research involving the synthesis of chromone derivatives, including a method for introducing a primary aminomethyl group into the chromone scaffold, highlights the versatility of halogenated compounds in organic synthesis. This suggests potential applications in synthesizing novel organic compounds for various purposes, such as drug development and materials science (Wallén, Dahlén, Grøtli, & Luthman, 2007).

Biochemical and Medical Research

  • Development of Fluorescence Probes : The design and synthesis of novel fluorescence probes for detecting reactive oxygen species highlight the application of halogenated compounds in biochemical research, suggesting potential use in studying oxidative stress and related biological processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWWQTOZSPMWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656846
Record name 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride

CAS RN

1172986-17-2
Record name 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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